molecular formula C25H28N4O7S B2421294 4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 688060-56-2

4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Cat. No.: B2421294
CAS No.: 688060-56-2
M. Wt: 528.58
InChI Key: OBBFTJPWKOHDQJ-UHFFFAOYSA-N
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Description

4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and various functional groups

Properties

IUPAC Name

4-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O7S/c1-33-18-6-5-15(10-19(18)34-2)7-8-27-23(31)4-3-9-29-24(32)16-11-20-21(36-14-35-20)12-17(16)28-25(29)37-13-22(26)30/h5-6,10-12H,3-4,7-9,13-14H2,1-2H3,(H2,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBFTJPWKOHDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)N)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves multi-step organic reactions. The key steps include the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the various functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing other complex organic molecules due to its reactive functional groups.

Biology

  • Biological Activity Studies : Research has focused on its potential biological activities such as:
    • Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
    • Receptor Binding : It might interact with various receptors, influencing physiological responses.

Medicine

  • Therapeutic Potential :
    • Anticancer Properties : Investigations into its ability to induce apoptosis in cancer cells have shown promise.
    • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is being explored in preclinical studies.
    • Antimicrobial Activity : Studies indicate that it may exhibit antimicrobial properties against various pathogens.

Industry

  • Catalyst Development : The compound can be utilized as a catalyst in certain chemical processes due to its unique reactivity.
  • Material Science : Its properties may be beneficial in developing new materials with specific characteristics.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of quinazoline compounds showed significant cytotoxic effects against various cancer cell lines. The structure of this compound suggests similar potential due to the presence of the quinazoline core .
  • Anti-inflammatory Properties :
    • Research indicated that compounds with similar structures exhibited notable anti-inflammatory effects in animal models of inflammation. This suggests that the compound may also possess such properties .
  • Antimicrobial Studies :
    • A review highlighted the promising antimicrobial activity of quinazoline derivatives against bacteria and fungi, indicating that this compound could be effective against resistant strains .

Mechanism of Action

The mechanism of action of 4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and molecules with dioxolo rings. Examples include:

  • 4-[6-[(2-amino-2-oxoethyl)thio]-8-oxoquinazolin-7(8H)-yl]butanamide
  • 4-[6-[(2-amino-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide

Uniqueness

What sets 4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a quinazoline core and various functional groups that contribute to its biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₃₁H₄₀N₄O₈S
  • Molecular Weight : Approximately 628.75 g/mol
  • Structural Features : The compound features a quinazoline backbone with a carbamoylmethyl sulfanyl group and dimethoxyphenyl substituents, which enhance its reactivity and biological activity .

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the proliferation of cancer cells. A study demonstrated that certain related compounds suppressed the growth of HeLa cells (human cervix carcinoma) at concentrations ranging from 0.644 to 29.48 µM/L .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The presence of the quinazoline moiety allows for interactions with various enzymes implicated in cancer progression.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Inhibition of Cholinesterases : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment. Compounds exhibited IC50 values indicating moderate inhibition, suggesting potential neuroprotective effects .
  • Cytotoxicity Studies : In vitro studies on breast cancer cell lines (MCF-7) revealed that related compounds demonstrated varying degrees of cytotoxicity, with some showing selective toxicity towards cancer cells over normal cells .

Data Tables

Biological Activity IC50 Values (µM) Target Cells
AChE Inhibition10.4 - 19.2MCF-7
BChE Inhibition5.4 - 30.1HeLa
Cytotoxicity<2HeLa

Q & A

Q. What are the key synthetic steps and reaction conditions required to synthesize this compound?

The synthesis involves multi-step reactions, beginning with the formation of the quinazoline core, followed by functional group modifications. Key steps include:

  • Cyclocondensation to construct the [1,3]dioxolo[4,5-g]quinazolin-8-one scaffold under controlled temperatures (60–80°C) using dimethyl sulfoxide (DMSO) as a solvent .
  • Sulfanyl group introduction via nucleophilic substitution, employing carbamoylmethyl thiol precursors and potassium carbonate as a base .
  • Coupling reactions (e.g., amide bond formation) between the quinazoline intermediate and the N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide moiety, using coupling agents like EDCI/HOBt in acetonitrile .
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify protons and carbons in the quinazoline core, dioxole ring, and amide side chains. For example, the 3,4-dimethoxyphenyl group shows characteristic aromatic protons at δ 6.7–7.1 ppm and methoxy singlets at δ 3.8–3.9 ppm .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and sulfanyl C-S (~650 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak matching C31_{31}H34_{34}N4_4O7_7S) .

Q. What in vitro assays are recommended for preliminary assessment of its biological activity?

Initial screening should focus on:

  • Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent kinase assays at 10–100 µM concentrations) .
  • Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC50_{50} determination .
  • Anti-inflammatory models : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacokinetic properties?

SAR strategies include:

  • Side-chain modifications : Replace the 3,4-dimethoxyphenyl group with halogenated or heteroaromatic substituents to enhance lipophilicity or metabolic stability .
  • Sulfanyl group variation : Test alternative thiols (e.g., alkyl vs. aryl) to modulate target binding affinity .
  • In silico ADMET prediction : Use tools like SwissADME to forecast solubility, CYP450 interactions, and blood-brain barrier permeability before synthesizing derivatives .

Q. What advanced analytical methods are employed to determine the compound's stability under physiological conditions?

Stability studies require:

  • HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24 hours .
  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidizing agents (H2_2O2_2) to identify labile functional groups .
  • Circular dichroism (CD) : Assess conformational changes in the quinazoline core under varying pH conditions .

Q. How can computational modeling predict the compound's interaction with biological targets?

Computational approaches include:

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or PI3K) based on crystallographic data from the PDB .
  • Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories in GROMACS, focusing on hydrogen bonds with catalytic residues .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors in the dioxole ring) using Schrödinger’s Phase .

Q. What experimental strategies are used to resolve contradictions in reported biological activity data?

To address discrepancies:

  • Dose-response re-evaluation : Repeat assays across multiple cell lines (e.g., primary vs. immortalized) with stricter quality control (e.g., ATP levels monitored via luminescence) .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets like HDACs or topoisomerases .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50} values) and assess batch effects (e.g., solvent variations) .

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